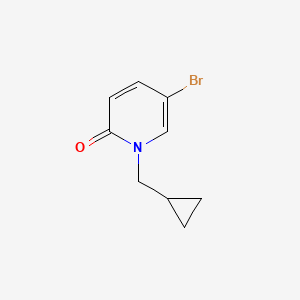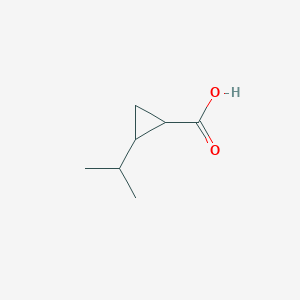
3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one
説明
“3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one” is a chemical compound with the CAS Number: 1178442-52-8 . It has a molecular weight of 279.34 . The IUPAC name for this compound is 3-ethyl-2-methyl-6-phenoxy-4 (1H)-quinolinone .
Molecular Structure Analysis
The InChI code for “3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one” is 1S/C18H17NO2/c1-3-15-12 (2)19-17-10-9-14 (11-16 (17)18 (15)20)21-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3, (H,19,20) . This code provides a unique representation of the compound’s molecular structure.科学的研究の応用
Chemical Sensing and Imaging Applications
- Hazra et al. (2018) reported on the fluorescence sensing properties of quinoline-based compounds, which could potentially apply to 3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one. These compounds have been used as dual fluorescence chemosensors for Al³⁺ and Zn²⁺ ions, indicating their utility in chemical sensing applications. They also demonstrated the capability for living cell imaging studies (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Synthesis and Drug Development
- Aly et al. (2018) synthesized various quinoline derivatives, including N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones, which were evaluated for their potential in extracellular signal-regulated kinases inhibition and anticancer activity. This suggests that 3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one could be a candidate for drug development (Aly, El-Sheref, Bakheet, Mourad, Brown, Bräse, Nieger, & Ibrahim, 2018).
Antioxidant Properties
- Kumar et al. (2007) discussed the antioxidant profile of various quinoline derivatives. The study on 6-(Ethylthio)-, 6-(ethylseleno)-, and 6-(ethyltelluro)-2,2,4-trimethyl-1,2-dihydroquinoline provides insights into the potential antioxidant properties of similar compounds, including 3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one (Kumar, Engman, Valgimigli, Amorati, Fumo, & Pedulli, 2007).
Biological Evaluation
- The synthesis and biological evaluation of various quinoline derivatives, as conducted by Satyanarayana et al. (2008), provide insights into the therapeutic potential of these compounds. Their study on 11-ethyl-2,3-dimethoxy-8,9-methylenedioxy-11H-isoquino[4,3-c]cinnolin-12-ones showed potent topoisomerase I targeting activity and antitumor activity, suggesting similar potential for 3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one (Satyanarayana, Feng, Cheng, Liu, Tsai, Liu, & LaVoie, 2008).
Colorimetric and Fluorescence Sensing
- Halder, Hazra, and Roy (2018) synthesized a Schiff-base molecule for pH sensing, which might be relevant to the applications of 3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one. Their findings show that such compounds can act as ratiometric fluorescent chemosensors for pH, indicating their use in various sensing applications (Halder, Hazra, & Roy, 2018).
Safety and Hazards
特性
IUPAC Name |
3-ethyl-2-methyl-6-phenoxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-3-15-12(2)19-17-10-9-14(11-16(17)18(15)20)21-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQRWPQXAKWUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C(C1=O)C=C(C=C2)OC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2-methyl-6-phenoxy-1,4-dihydroquinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



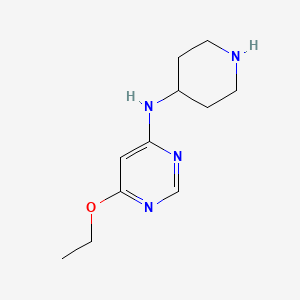
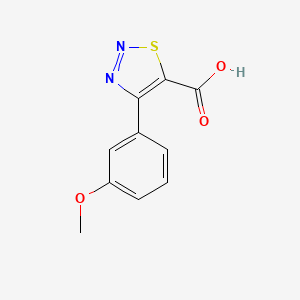
![Imidazo[1,2-a]pyridin-2-ylboronic acid](/img/structure/B1530135.png)

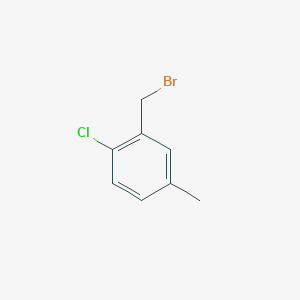

![methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1530142.png)

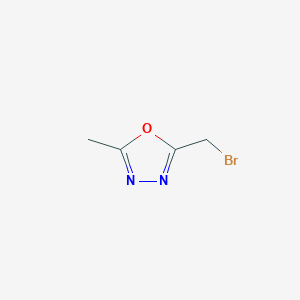
![2-Bromopyrazino[2,3-b]pyrazine](/img/structure/B1530147.png)

